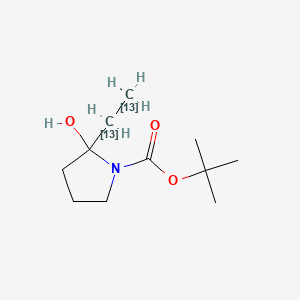
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, commonly known as Phenylpyrrolidone, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile molecule that can be used as a starting material in a variety of synthetic pathways. The phenyl ring of Phenylpyrrolidone provides a stable framework for the attachment of other functional groups, while the pyrrolidone ring provides a reactive site for nucleophilic substitution and addition reactions.
Applications De Recherche Scientifique
Anti-HIV Research
Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone has been studied for its potential anti-HIV properties. Researchers have reported novel derivatives of this compound and performed molecular docking studies to evaluate its effectiveness against HIV-1 . This research is crucial in the ongoing fight against HIV/AIDS, as it could lead to the development of new therapeutic agents.
Biochemical Research for Proteomics
1-Descarboxy Ketorolac is utilized in proteomics research, where it serves as a biochemical tool. It’s used for studying protein expression, interaction, and structure . The compound’s role in proteomics can help in understanding the complex biological processes at the molecular level.
Pharmacological Studies
The compound is also a point of interest in pharmacological studies due to its structural similarity to Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). It’s used as a reference standard in pharmaceutical testing to ensure the quality and consistency of NSAID medications .
Molecular Entity Research
As a molecular entity, Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone is cataloged for its biological significance. It’s studied for its interactions with biological systems, which can provide insights into drug design and development .
Chemical Reference Standards
This compound is also important as a chemical reference standard. It helps in the calibration of instruments and validation of analytical methods in chemical research, ensuring accurate and reliable data analysis .
Neurology Research
In neurology, 1-Descarboxy Ketorolac is used in the development of analytical standards for neurological research chemicals. It aids in the study of neurological disorders and the assessment of therapeutic agents .
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUITNLXEMJSMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150430 |
Source


|
| Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113502-55-9 |
Source


|
| Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL(2,3-DIHYDRO-1H-PYRROLIZIN-5-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0MT6TTH9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)